An In-depth Technical Guide to 2-Azaspiro[4.4]nonane-1,3-dione: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Azaspiro[4.4]nonane-1,3-dione: A Privileged Scaffold in Medicinal Chemistry
CAS Number: 1124-95-4
Introduction: The Significance of the Spirocyclic Succinimide Core
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. The 2-azaspiro[4.4]nonane-1,3-dione scaffold, a spirocyclic succinimide, has emerged as a "privileged structural motif."[1] Its inherent conformational restraint, stemming from the fusion of a pyrrolidine-2,5-dione (succinimide) ring with a cyclopentane ring at a single carbon atom, provides a unique and valuable framework for the design of potent and selective therapeutic agents.[2][3] This guide offers a comprehensive technical overview of 2-azaspiro[4.4]nonane-1,3-dione, from its synthesis and physicochemical properties to its applications in drug development, particularly in the field of neuroscience.
Physicochemical and Spectroscopic Profile
2-Azaspiro[4.4]nonane-1,3-dione is a white to off-white crystalline solid with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[4][5] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1124-95-4 | [4] |
| Molecular Formula | C₈H₁₁NO₂ | [4][5] |
| Molecular Weight | 153.18 g/mol | [4][5] |
| Physical Form | Powder | |
| Melting Point | 124 °C | [5] |
| Boiling Point (Predicted) | 340.8 ± 11.0 °C | [5] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 11.83 ± 0.20 | [5] |
| InChI Key | BGTYXSMQJAWTJV-UHFFFAOYSA-N |
Spectroscopic Characterization
While publicly available, fully assigned spectra for 2-azaspiro[4.4]nonane-1,3-dione are limited, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show two main groups of signals. The eight protons of the cyclopentane ring will likely appear as a complex multiplet in the aliphatic region (approximately 1.5-2.0 ppm). The four protons of the succinimide ring, being adjacent to the spiro center and carbonyl groups, would likely appear as a singlet or a narrow multiplet at a more downfield position (around 2.5-3.0 ppm). The N-H proton of the imide will present as a broad singlet, with its chemical shift being concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the spiro carbon, the two carbonyl carbons of the imide ring (in the range of 175-185 ppm), and the carbons of the cyclopentane and succinimide rings.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically appearing in the region of 1700-1770 cm⁻¹. An N-H stretching vibration should also be observable around 3200 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 153, corresponding to the molecular weight of the compound.
Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione: A Mechanistic Approach
The synthesis of 2-azaspiro[4.4]nonane-1,3-dione can be logically approached through the construction of its precursor, cyclopentane-1,1-diacetic acid, followed by cyclization to form the succinimide ring. This multi-step synthesis is a robust method for obtaining the target molecule.
Synthetic Workflow Diagram
Caption: Synthetic pathway to 2-Azaspiro[4.4]nonane-1,3-dione.
Experimental Protocol
Part 1: Synthesis of Cyclopentane-1,1-diacetic acid
This procedure is adapted from established methods for the synthesis of geminal diacetic acids from cyclic ketones.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (1.0 eq), cyanoacetamide (2.2 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol.
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Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of cyclopentylidene-bis(2-cyanoacetamide). Collect the solid by vacuum filtration and wash with cold ethanol.
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Hydrolysis: Suspend the dried intermediate in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 8-12 hours, or until the evolution of gas ceases.
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Isolation: Cool the reaction mixture in an ice bath to precipitate the cyclopentane-1,1-diacetic acid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure diacid.
Part 2: Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione
This step involves the thermal cyclization of the diacid with a source of ammonia, such as urea.
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Reaction Setup: In a flask suitable for high-temperature reactions, thoroughly mix cyclopentane-1,1-diacetic acid (1.0 eq) and urea (1.5-2.0 eq).
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Reaction: Heat the mixture gradually to a molten state, typically in the range of 150-190 °C. The reaction will proceed with the evolution of ammonia and carbon dioxide. Maintain the temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.
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Purification: Cool the reaction mixture, which should solidify upon cooling. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-Azaspiro[4.4]nonane-1,3-dione.
Applications in Drug Discovery and Neuroscience
The rigid, three-dimensional nature of the 2-azaspiro[4.4]nonane scaffold makes it an attractive core for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[2] Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been extensively investigated for their anticonvulsant properties.[1]
Anticonvulsant Activity
A significant body of research has demonstrated that N-substituted derivatives of 2-azaspiro[4.4]nonane-1,3-dione exhibit potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1] The mechanism of action for many succinimide-based anticonvulsants is believed to involve the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.
Potential Mechanism of Action: Modulation of Neuronal Excitability
Caption: Potential mechanisms of anticonvulsant action for spirosuccinimide derivatives.
Derivatives of 2-azaspiro[4.4]nonane-1,3-dione may exert their anticonvulsant effects through one or a combination of mechanisms that ultimately reduce neuronal hyperexcitability. These can include:
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Modulation of Voltage-Gated Sodium Channels: By binding to and stabilizing the inactivated state of voltage-gated sodium channels, these compounds can reduce the ability of neurons to fire high-frequency action potentials, a hallmark of seizure activity.
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Enhancement of GABAergic Inhibition: Some succinimide derivatives may act as positive allosteric modulators of GABA-A receptors. By enhancing the binding of the inhibitory neurotransmitter GABA to its receptor, they increase chloride influx, hyperpolarize the neuron, and make it less likely to fire an action potential.
The spirocyclic core of 2-azaspiro[4.4]nonane-1,3-dione serves as a rigid anchor, allowing for the precise positioning of various substituents at the nitrogen atom to optimize interactions with these biological targets and fine-tune the pharmacological profile.
Conclusion
2-Azaspiro[4.4]nonane-1,3-dione is a compelling molecular scaffold with significant potential in medicinal chemistry. Its robust synthesis, coupled with its unique three-dimensional structure, makes it an ideal starting point for the development of novel CNS-active agents. The proven anticonvulsant activity of its derivatives underscores the therapeutic promise of this spirocyclic succinimide core. Further exploration of the structure-activity relationships and elucidation of the precise molecular mechanisms of action of its analogs will undoubtedly pave the way for the discovery of new and improved treatments for neurological disorders.
References
- BenchChem. (2026). Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research.
- BenchChem. (2026). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
- Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed, 13(10), 1047-53.
- Biosynth. (n.d.). 2-azaspiro[4.4]nonane-1,3-dione | 1124-95-4 | BAA12495.
- BenchChem. (2026). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
- Obniska, J., et al. (2010). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed, 20(20), 8132-40.
- Obniska, J., et al. (2007). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed, 17(18), 5496-502.
- BenchChem. (2026). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
- Kaminski, K., et al. (2010). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. PubMed, 20(13), 3704-11.
- ChemicalBook. (n.d.). 1124-95-4(2-AZASPIRO[4.4]NONANE-1,3-DIONE) Product Description.
- Sigma-Aldrich. (n.d.). 2-azaspiro[4.4]nonane-1,3-dione.
- Tarver, M. L., Nicholson, J. M., & Scott, K. R. (1985). Spirosuccinimides as potential anticonvulsants. Journal of Pharmaceutical Sciences, 74(7), 785-7.
- Google Patents. (n.d.). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acid Anhydrides with Nitrogen Compounds.
- Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES.
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
- Alila Medical Media. (2017, April 24).
Sources
- 1. 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-(1148044-35-2) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 1124-95-4 CAS MSDS (2-AZASPIRO[4.4]NONANE-1,3-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
